molecular formula C12H19N7O2 B11116789 2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide

2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide

Cat. No.: B11116789
M. Wt: 293.33 g/mol
InChI Key: HBDCRZDLXMXUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a triazine ring, and a dimethylamino group, which contribute to its unique chemical properties and reactivity. It is widely used in various scientific research applications due to its versatile chemical structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, ethyl cyanoacetate, and various catalysts such as palladium and platinum. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

Major products formed from these reactions include various substituted cyanoacetamides and heterocyclic compounds, which are valuable intermediates in the synthesis of biologically active molecules .

Scientific Research Applications

2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and triazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition of enzyme activity or the activation of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide is unique due to its combination of a cyano group, a triazine ring, and a dimethylamino group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific research applications, particularly in the synthesis of biologically active molecules .

Properties

Molecular Formula

C12H19N7O2

Molecular Weight

293.33 g/mol

IUPAC Name

2-[cyano-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-N,N-dimethylpropanamide

InChI

InChI=1S/C12H19N7O2/c1-8(9(20)17(2)3)19(7-13)11-14-10(18(4)5)15-12(16-11)21-6/h8H,1-6H3

InChI Key

HBDCRZDLXMXUEO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N(C#N)C1=NC(=NC(=N1)N(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.